Bis(2-chloroethyl)amine

Übersicht

Beschreibung

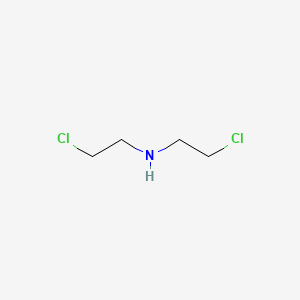

Bis(2-chloroethyl)amine: is an organic compound with the molecular formula C4H9Cl2N . It is a nitrogen mustard and is known for its use as an alkylating agent in chemotherapy. This compound is highly reactive and has been studied extensively for its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)amine can be synthesized through the reaction of diethanolamine with thionyl chloride. The reaction typically involves the following steps:

- Diethanolamine is dissolved in a suitable solvent such as dichloroethane.

- Thionyl chloride is added to the solution, resulting in the formation of this compound hydrochloride .

- The reaction mixture is then heated to around 50°C to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

- Reacting diethanolamine with thionyl chloride in large reactors.

- Centrifuging the resulting mixture to separate the solid this compound hydrochloride.

- Drying the product to obtain the final compound .

Analyse Chemischer Reaktionen

Chemical Reactions

Bis(2-chloroethyl)amine undergoes several types of chemical reactions due to the presence of chlorine atoms and the amine functional group.

2.1. Substitution Reactions

The chlorine atoms in this compound can be substituted by other nucleophiles.

-

Common Reagents : Nucleophiles such as hydroxide ions or amines can be used.

-

Major Products : Substituted amines and other derivatives are formed.

2.2. Oxidation Reactions

This compound can be oxidized to form various oxidation products.

-

Oxidizing Agents : Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

-

Major Products : Various oxidized forms of the compound are produced.

2.3. Reduction Reactions

Reduction can lead to the formation of different amine derivatives.

-

Reducing Agents : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

-

Major Products : Reduced amine derivatives are formed.

Reactivity with Amines

This compound reacts with different amines, leading to various products depending on the reaction conditions . For example, it can be used in the synthesis of 1-arylpiperazine hydrochlorides from dichloroanilines .

Toxicological Information

This compound is toxic and can cause severe health effects .

-

Skin and Eye Contact : Causes skin irritation and serious eye damage .

-

Germ Cell Mutagenicity : Suspected of inducing heritable mutations in the germ cells of humans .

Comparison with Similar Compounds

| Compound | Properties |

|---|---|

| Bis(2-chloroethyl)methylamine | Similar in structure but contains a methyl group, leading to slightly different reactivity and applications. |

| Tris(2-chloroethyl)amine | Contains three chloroethyl groups, making it more reactive and potent as an alkylating agent. |

| Bis(2-chloroethyl)ether | Contains an ether linkage, which alters its chemical properties and applications. |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : Bis(2-chloroethyl)amine has the molecular formula and a molecular weight of 142.02 g/mol. It is characterized by two chloroethyl groups attached to a nitrogen atom, which contributes to its reactivity as an alkylating agent.

Mechanism of Action : The compound primarily acts by binding to the N7 nitrogen atom of guanine bases in DNA, leading to cross-linking and strand breaks. This mechanism inhibits DNA replication and transcription, resulting in cell death, particularly in rapidly dividing cells such as cancer cells.

Chemistry

- Synthesis of Derivatives : this compound serves as an important intermediate in the synthesis of various chemical compounds, including piperazine derivatives. Its reactivity allows for the formation of substituted amines through substitution reactions.

Biology

- Cytotoxic Studies : The compound is extensively studied for its cytotoxic effects on cancer cells. It has been shown to induce apoptosis through DNA damage mechanisms, making it a focus of cancer research .

Medicine

- Chemotherapy : As one of the first nitrogen mustards used in chemotherapy, this compound is effective against certain types of cancers, including Hodgkin's disease and lymphomas. Its ability to alkylate DNA has led to its use in treating hematologic malignancies .

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Piperazine derivatives synthesized from this compound have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species .

Table 1: Antimicrobial Activity of Piperazine Derivatives Synthesized from this compound

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Significant | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Significant | 16 µg/mL |

| Aspergillus niger | Moderate | 32 µg/mL |

Case Study 1: Clinical Application in Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced neoplastic diseases. The administration resulted in significant improvements in hemopoietic tissue function and tumor regression. The mechanism involved activation of DNA damage response pathways critical for therapeutic efficacy .

Case Study 2: Synthesis of Piperazine Derivatives

In a laboratory setting, this compound was reacted with aniline intermediates to synthesize piperazine derivatives. These compounds exhibited promising antibacterial and antifungal activities, showcasing the versatility of this compound in medicinal chemistry .

Wirkmechanismus

The mechanism of action of bis(2-chloroethyl)amine involves its role as an alkylating agent. It works by:

Attachment of Alkyl Groups to DNA Bases: This results in DNA fragmentation by repair enzymes, preventing DNA synthesis and RNA transcription.

Formation of Cross-links: The compound forms cross-links between DNA strands, preventing their separation for synthesis or transcription.

Induction of Mispairing: It induces mispairing of nucleotides, leading to mutations.

Vergleich Mit ähnlichen Verbindungen

- Bis(2-chloroethyl)methylamine

- Tris(2-chloroethyl)amine

- Bis(2-chloroethyl)ether

Comparison:

- Bis(2-chloroethyl)methylamine: Similar in structure but contains a methyl group, making it slightly different in reactivity and applications .

- Tris(2-chloroethyl)amine: Contains three chloroethyl groups, making it more reactive and potent as an alkylating agent .

- Bis(2-chloroethyl)ether: Contains an ether linkage, which alters its chemical properties and applications .

Bis(2-chloroethyl)amine stands out due to its specific use in chemotherapy and its unique reactivity as a nitrogen mustard.

Biologische Aktivität

Bis(2-chloroethyl)amine (BCEA) is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an alkylating agent that can form covalent bonds with nucleophilic sites in biomolecules, such as DNA. Its structure allows it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry.

BCEA primarily acts as an alkylating agent, which means it can add alkyl groups to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial for its cytotoxic effects against cancer cells.

Cytotoxic Activity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic activity of BCEA derivatives against various cancer cell lines:

- Study on KB-31 and KB-8511 Cell Lines : A derivative containing a this compound group was tested against KB-31 (drug-sensitive) and KB-8511 (multi-drug resistant) cell lines. The IC50 values were reported as >10.00 µM for KB-31 and 7.138 µM for KB-8511, indicating significant cytotoxicity against the resistant strain .

| Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| KB-31 | >10.00 | Drug-sensitive |

| KB-8511 | 7.138 | Multi-drug resistant |

Antimicrobial Activity

BCEA has also been explored for its antimicrobial properties:

- Synthesis of Piperazine Derivatives : Research demonstrated that piperazine derivatives synthesized using BCEA exhibited notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species .

Case Studies and Experimental Findings

- Carcinogenic Potential : Studies have indicated that while BCEA shows promising anticancer properties, there are concerns regarding its carcinogenic potential. In experimental models, it has been linked to increased incidences of tumors in certain animal strains when administered at specific doses .

- Genetic Effects : BCEA has been shown to be weakly mutagenic in Salmonella typhimurium. It produced sex-linked recessive lethal mutations in Drosophila melanogaster, suggesting potential genetic risks associated with exposure .

- Toxicological Studies : Long-term studies on rats revealed that while high doses did not significantly increase tumor incidence, there were observable effects on liver function and overall health metrics, emphasizing the need for caution in therapeutic applications .

Summary of Findings

The biological activity of this compound encompasses both therapeutic potential and risks:

- Therapeutic Uses : Effective as an anticancer agent due to its ability to disrupt DNA synthesis in cancer cells.

- Antimicrobial Activity : Demonstrated significant antibacterial and antifungal properties through derivatives.

- Toxicological Concerns : Evidence suggests potential carcinogenicity and genetic mutations, necessitating careful evaluation before clinical use.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFLGZOGNOOEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

821-48-7 (hydrochloride) | |

| Record name | Nornitrogen mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60187028 | |

| Record name | Nornitrogen mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-22-5 | |

| Record name | Bis(2-chloroethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornitrogen mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornitrogen mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(2-CHLOROETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV3I38UXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.